molecular formula C23H18ClN3O B4273940 8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4273940
M. Wt: 387.9 g/mol
InChI Key: JQEDJEURRZXWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-ethylphenylamine, 2-pyridinecarboxylic acid, and 8-chloroquinoline. The reactions often involve:

    Amidation: Formation of the amide bond between the carboxylic acid and the amine.

    Chlorination: Introduction of the chlorine atom at the 8th position of the quinoline ring.

    Cyclization: Formation of the quinoline ring system.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or quinoline rings.

    Reduction: Reduction reactions might target the nitro groups if present or other reducible functionalities.

    Substitution: The chlorine atom at the 8th position can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups at the 8th position.

Scientific Research Applications

Chemistry

In chemistry, 8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinoline derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, compounds like this are explored for their potential as therapeutic agents. They might be tested for efficacy against various diseases, including infections and cancers.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or DNA, disrupting normal cellular processes. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinolinecarboxamides: A class of compounds with diverse biological activities.

Uniqueness

8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide might have unique properties due to the specific arrangement of its functional groups, which could confer distinct biological activities or chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

8-chloro-N-(2-ethylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O/c1-2-15-8-3-4-11-19(15)27-23(28)17-14-21(20-12-5-6-13-25-20)26-22-16(17)9-7-10-18(22)24/h3-14H,2H2,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEDJEURRZXWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 4
8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 5
8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
8-chloro-N-(2-ethylphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.